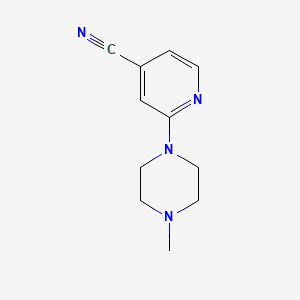

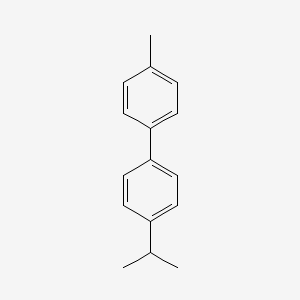

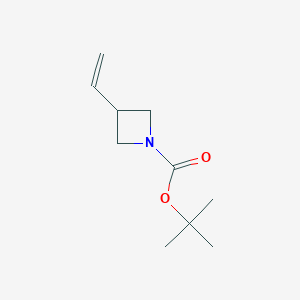

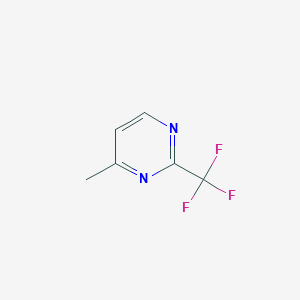

![molecular formula C9H4N2O2S B1321256 2-硝基-苯并[B]噻吩-3-腈 CAS No. 612505-78-9](/img/structure/B1321256.png)

2-硝基-苯并[B]噻吩-3-腈

描述

2-Nitro-benzo[b]thiophene-3-carbonitrile is a compound that belongs to the family of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are of significant interest due to their presence in various pharmaceuticals, drug candidates, and organic semiconducting materials .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives can be achieved through various methods. One approach involves the transition-metal-free [3+3] annulation of nitroarenes and benzo[b]thiophen-3-ylacetonitrile, which yields cyano-substituted benzothienoquinolines . Another method utilizes gold(I)-NHC-catalyzed cyclization of 2-alkynyl thioanisoles to produce 2-substituted benzo[b]thiophenes, demonstrating the importance of the acid additive and its conjugate base for catalyst turnover .

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, has been elucidated through crystallography. These molecules typically consist of multiple substituents, including methyl, cyano, amino, and nitro groups, which can influence the overall geometry and intermolecular interactions within the crystal lattice .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives undergo various chemical reactions, including nitration. The nitration of benzo[b]thiophen-3-carboxylic acid leads to substitution at different positions on the benzene ring, with the product composition varying depending on the reaction conditions . Similarly, the nitration of benzo[b]thiophen-2-carboxylic acid and its derivatives results in a mixture of substitution products . Regioselective substitution reactions have also been reported, such as the replacement of a nitro group in 2,4,6-trinitrobenzonitrile with thiols, leading to the synthesis of dinitro derivatives of benzoannelated sulfur-containing heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. For instance, the presence of nitro groups can affect the electron density and reactivity of the compound, as seen in the nitration studies of benzo[b]thiophen derivatives . The physicochemical properties of related heterocycles, such as benzo[1,2-b:4,5-b']dichalcogenophenes, have been characterized by cyclic voltammetry and UV-vis spectra, indicating the influence of different chalcogen atoms on the electronic properties of these compounds .

科学研究应用

合成和化学反应

无过渡金属合成

Michał Nowacki 和 K. Wojciechowski(2017)报道了通过硝基芳烃和苯并[b]噻吩-3-基乙腈的无过渡金属 [3+3] 环化反应合成 [1]苯并噻吩并[2,3-b]喹啉。该方法以良好的收率产生了 11-氰基或 11-(苯磺酰基)[1]苯并噻吩并[2,3-b]喹啉,表明 2-硝基-苯并[B]噻吩-3-腈在合成复杂杂环化合物中的多功能性(Nowacki 和 Wojciechowski,2017)。

合成中的微波辐射

S. Khan 等人(2013)探索了使用微波辐射合成含噻吩-3-腈的席夫碱。这项研究突出了该化合物在合成具有潜在抗菌特性的新化学结构中的潜力(Khan 等,2013)。

杂稠-1,2,3-三唑的合成

R. W. Sabnis 和 D. W. Rangnekar(1990)使用 2-硝基-苯并[B]噻吩-3-腈合成了 2-N-(苯并[b]噻吩-2-基)苯并和杂稠-1,2,3-三唑,证明了其在创建新型含氮杂环中的作用(Sabnis 和 Rangnekar,1990)。

在材料科学中的应用

电致变色性质

Ufuk Abaci 等人(2016)研究了源自新型 2,5-二(噻吩-2-基)呋喃-3-腈衍生物的聚合物和共聚物的电致变色性质。这项研究强调了 2-硝基-苯并[B]噻吩-3-腈在开发具有独特电化学性质的材料中的潜在用途(Abaci 等,2016)。

苯并[b]噻吩的高效合成

E. David 等人(2005)提出了一种使用 2-硝基-苯并[B]噻吩-3-腈合成 3 位具有杂原子的 2-芳基苯并[b]噻吩的方法。这证明了其在高效合成结构多样的苯并[b]噻吩中的用途,这对于它们作为选择性雌激素受体调节剂的潜力非常重要(David 等,2005)。

作用机制

Target of Action

They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways, leading to their diverse pharmacological properties .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

属性

IUPAC Name |

2-nitro-1-benzothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N2O2S/c10-5-7-6-3-1-2-4-8(6)14-9(7)11(12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCYUAKLWWCFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610709 | |

| Record name | 2-Nitro-1-benzothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

612505-78-9 | |

| Record name | 2-Nitro-1-benzothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

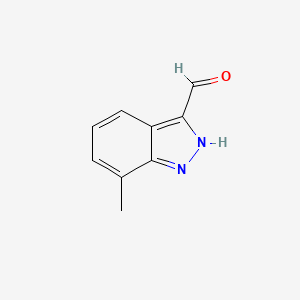

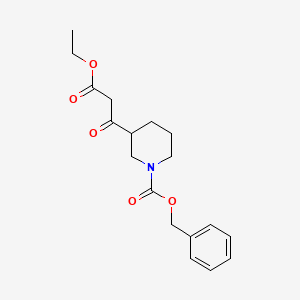

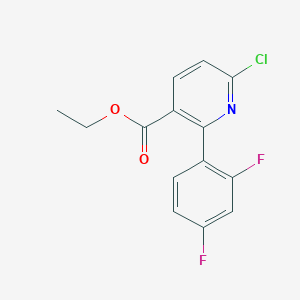

![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)